molecular formula C19H18N4OS B11044706 3-(4-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11044706
M. Wt: 350.4 g/mol
InChI Key: PIVKVCIBSQUWEU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. These pyrimidine derivatives exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Several synthetic routes exist for the preparation of pyrimidines. One notable method involves a three-component coupling reaction using substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis. This approach yields 4,5-disubstituted pyrimidine analogs in a single step .

Chemical Reactions Analysis

Pyrimidines undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

  • Oxidation : Pyrimidines can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction of pyrimidines can occur using metal hydrides (e.g., lithium aluminum hydride).
  • Substitution : Nucleophilic substitution reactions with alkyl halides or acyl chlorides lead to functionalized pyrimidines.

Major products formed from these reactions include various substituted pyrimidine derivatives.

Scientific Research Applications

Researchers have explored the applications of this compound in various fields:

  • Chemistry : As a versatile building block for drug discovery and organic synthesis.
  • Biology : Investigating its interactions with biological macromolecules.
  • Medicine : Exploring its potential as an anti-inflammatory agent, among other therapeutic uses.
  • Industry : Utilizing its structural motifs for designing new materials.

Comparison with Similar Compounds

While there are related pyrimidine derivatives, the unique structure of 3-(4-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine sets it apart. Similar compounds include other pyrimidines and related heterocycles.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-13-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H18N4OS/c1-11-3-8-14-15(9-11)25-19-16(14)18-22-21-17(23(18)10-20-19)12-4-6-13(24-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

PIVKVCIBSQUWEU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC

Origin of Product

United States

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